2-(4-Bromophenyl)ethyl benzylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
877929-47-0 |
|---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethyl N-benzylcarbamate |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-20-16(19)18-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
InChI Key |
OGSDNZVWZIJBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-(4-Bromophenyl)ethyl benzylcarbamate
Traditional methods for synthesizing carbamates, including the target compound, often rely on robust and well-understood reactions involving the coupling of an alcohol with an isocyanate or an amine with a chloroformate.
A primary and widely employed method for forming the carbamate (B1207046) linkage is through an aminodehalogenation reaction, specifically the reaction of an amine with a chloroformate. In this context, the synthesis of benzyl (B1604629) carbamates often involves the reaction of a suitable amine with benzyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
A related strategy involves the amino-dehalogenation of ethyl chloroformate with various benzylamine (B48309) derivatives to produce a range of benzyl ethyl carbamates. scirp.orgscirp.org This addition-elimination reaction's basic catalysis can be modified to improve yields. scirp.orgscirp.org For instance, the reaction can be carried out using potassium carbonate as the base in a solvent like acetone (B3395972) at reduced temperatures (-10°C to 0°C) to afford the desired carbamate product upon purification. scirp.org This general principle can be directly applied to the synthesis of the target molecule by reacting 2-(4-bromophenyl)ethylamine with benzyl chloroformate.
Conversely, the synthesis can be approached by utilizing benzylamine or its derivatives as the nitrogen source. In this pathway, the 2-(4-bromophenyl)ethanol (B1265510) core is first converted into a reactive intermediate, such as a chloroformate. The reaction of 2-(4-bromophenyl)ethyl chloroformate with benzylamine would yield this compound.
Research has demonstrated the successful synthesis of new carbamates using benzylamine derivatives through a modified addition-elimination reaction. scirp.org This methodology highlights the versatility of using substituted benzylamines as key building blocks. scirp.orgscirp.org A typical procedure involves dissolving the benzylamine derivative in an appropriate solvent, adding a base, and then introducing the chloroformate component while monitoring the reaction's progress. scirp.org
Advanced Synthetic Strategies for Related Benzyl Carbamates
Beyond classical methods, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing carbamate frameworks. These advanced methods often offer improvements in terms of atom economy, reaction conditions, and substrate scope.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient approach to complex molecules. For carbamate synthesis, a three-component coupling of an amine, carbon dioxide (as a C1 building block), and a halide has been developed. organic-chemistry.org This method operates under mild conditions and can prevent common side reactions like N-alkylation of the amine or over-alkylation of the resulting carbamate. organic-chemistry.org
Another advanced strategy is the copper-catalyzed three-component carboamination of styrenes. nih.gov This reaction allows for the direct assembly of secondary benzylureas and related amine derivatives by reacting styrenes with agents like potassium alkyltrifluoroborates and ureas or anilines. nih.gov While benzylcarbamate itself was noted as a less effective nucleophile in one study, with N-benzylation predominating, this approach showcases the potential of MCRs in building complex benzylamine-related structures. nih.gov
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Homogeneous catalysis using transition metal complexes, such as those of palladium, has shown significant efficiency and selectivity in carbamate synthesis under mild conditions. nih.gov For example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst for various organic transformations, including the synthesis of carbamates, due to its ability to mediate cross-coupling reactions. nih.gov
Copper-catalyzed reactions are also prominent. An environmentally friendly approach involves a copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, which is compatible with a wide range of amines. organic-chemistry.org Furthermore, the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been extended to C-N bond-forming strategies. The use of an aryl O-carbamate as a directed metalation group (DMG) in conjunction with nickel or palladium catalysis provides powerful and concise routes to uniquely substituted aromatic molecules. acs.orgacs.org This strategy could be envisioned for constructing the 4-bromophenyl portion of the target molecule.
Optimization of Reaction Conditions and Yield
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability and efficiency of a synthetic route. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time.
In the synthesis of carbamates from CO₂, amines, and alkyl halides, the choice of base and reaction conditions is critical. A study on the continuous synthesis of carbamates found that at 70 °C and 3 bar CO₂ pressure, high conversion could be achieved, whereas increasing the temperature to 80 °C favored the formation of an N-alkylated byproduct. nih.gov This demonstrates a delicate balance between desired reactivity and side reactions.
The catalyst system also plays a pivotal role. In the synthesis of methyl N-phenyl carbamate, a heterogeneous catalyst composed of Zn/Al/Ce mixed oxides was developed. nih.gov Optimization of the cerium content revealed that a 2.5% cerium loading provided the highest catalytic activity, achieving an aniline (B41778) conversion of 95.8% and a final product yield of 78.2%. nih.gov The use of heterogeneous catalysts also simplifies product purification and allows for catalyst recycling. nih.gov
The following table summarizes reaction conditions from various carbamate synthesis studies, illustrating the impact of different parameters on the reaction outcome.
Table 1: Examples of Reaction Conditions for Carbamate Synthesis
| Carbamate Type | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl ethyl carbamates | Benzylamine derivative, Ethyl chloroformate | K₂CO₃ | Acetone | -10°C to 0°C | Good | scirp.org |
| General Carbamates | Amine, CO₂, Halide | Cs₂CO₃ / TBAI | Not specified | Mild | Not specified | organic-chemistry.org |
| Benzyl carbamate | Urea, Benzyl alcohol | Alumina supported NiO-Bi₂O₃ | None | 110°C | 99% | chemicalbook.com |
| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate | (R)-(-)-2-phenylglycinol, Methyl chloroformate | Ca(OH)₂ | THF | Not specified | Not specified | nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of stereoselective synthetic routes to chiral analogs of this compound is of significant interest, primarily focusing on the asymmetric synthesis of the core 2-arylethylamine or its precursor, 2-(4-bromophenyl)ethanol. mdpi.comcitedrive.comresearchgate.net The chirality in these analogs is a critical determinant of their biological activity, making enantiomerically pure compounds highly sought after in medicinal chemistry. nih.govnih.gov Methodologies to achieve high enantiopurity include enzymatic resolutions, the use of chiral catalysts, and the application of chiral auxiliaries.
A key strategy for producing chiral 2-(4-bromophenyl)ethyl precursors involves the asymmetric reduction of a corresponding ketone. For instance, the synthesis of optically active 1-(4-bromophenyl)ethanol, a direct precursor to the chiral amine, has been achieved with high enantiomeric excess. One notable method involves the use of diisopinocamphenylchloroborane as a chiral reducing agent. This reagent facilitates the stereoselective reduction of 4-bromoacetophenone to yield either the (S)- or (R)-1-(4-bromophenyl)-1-ethanol with high optical purity. google.com
Another powerful approach for accessing chiral 2-arylethylamines is through transition metal-catalyzed asymmetric synthesis. nih.gov For example, copper-catalyzed asymmetric aminoboration of styrenes can produce chiral β-boryl-α-aminosilanes, which are versatile intermediates that can be converted to the desired 2-arylethylamines. nih.gov Similarly, metal-free organocatalytic methods have emerged as a robust alternative. Asymmetric epoxidation of alkenyl aza-heteroarenes using a chiral phosphoric acid as an organocatalyst can introduce chirality with high enantio- and diastereoselectivity. mdpi.com
Enzymatic catalysis also presents a highly efficient method for the kinetic resolution of racemic mixtures. Lipases are commonly employed for the resolution of racemic 2-(4-bromophenyl)ethanol through enantioselective acylation. In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomeric alcohol.
The following table summarizes some of the key approaches to the stereoselective synthesis of precursors for chiral analogs of this compound:
| Method | Precursor | Chiral Reagent/Catalyst | Key Features | Reference |
| Asymmetric Reduction | 4-Bromoacetophenone | Diisopinocamphenylchloroborane | High enantiomeric excess for (S)- or (R)-1-(4-bromophenyl)ethanol. | google.com |
| Organocatalytic Epoxidation | Alkenyl aza-heteroarenes | Chiral Phosphoric Acid | High enantio- and diastereoselectivity. | mdpi.com |
| Phase-Transfer Catalysis | N-(arylmethylene)glycine ethyl esters | Maruoka Catalyst | Asymmetric alkylation to introduce chirality. | mdpi.com |
| Enzymatic Resolution | Racemic 2-(4-bromophenyl)ethanol | Lipase | Enantioselective acylation for separation of enantiomers. |
Once the chiral 2-(4-bromophenyl)ethanol or the corresponding amine is obtained, it can be converted to the final carbamate, this compound, through standard synthetic procedures without affecting the established stereocenter. For example, the chiral alcohol can be converted to an azide (B81097) or subjected to a Mitsunobu reaction followed by reduction to the amine, which is then reacted with benzyl chloroformate to yield the target chiral carbamate.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 2-(4-Bromophenyl)ethyl benzylcarbamate, distinct signals corresponding to each unique proton environment would be expected. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂-O) would give rise to a singlet around δ 5.1 ppm. The protons of the ethyl bridge would present as two triplets: one for the methylene group adjacent to the nitrogen (N-CH₂) around δ 3.4-3.6 ppm and another for the methylene group attached to the bromophenyl ring (Ar-CH₂) at approximately δ 2.8-3.0 ppm. The aromatic protons of the 4-bromophenyl group would be expected to show a characteristic AA'BB' pattern, with two doublets in the region of δ 7.0-7.5 ppm. The NH proton of the carbamate (B1207046) would likely appear as a broad singlet or a triplet, depending on the solvent and concentration, in the region of δ 5.0-5.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl-H (aromatic) | 7.2-7.4 | m | 5H |
| Benzyl-CH₂ | ~5.1 | s | 2H |
| Carbamate-NH | 5.0-5.5 | br s or t | 1H |
| N-CH₂ (ethyl) | 3.4-3.6 | t | 2H |
| Ar-CH₂ (ethyl) | 2.8-3.0 | t | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-157 ppm. The aromatic carbons of the benzyl group would appear between δ 127-137 ppm, while the benzylic carbon (CH₂-O) would be found around δ 67 ppm. For the ethyl bridge, the carbon attached to the nitrogen (N-CH₂) would likely resonate at approximately δ 43 ppm, and the carbon adjacent to the bromophenyl ring (Ar-CH₂) at around δ 35 ppm. The carbons of the 4-bromophenyl ring would show distinct signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the bromine atom (C-Br) appearing at a characteristic upfield shift due to the heavy atom effect.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbamate) | 155-157 |
| Benzyl-C (aromatic) | 127-137 |
| 4-Bromophenyl-C (aromatic) | 120-140 |
| C-Br (aromatic) | ~121 |
| Benzyl-CH₂ | ~67 |
| N-CH₂ (ethyl) | ~43 |
Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Analysis
To definitively establish the connectivity of the atoms within the molecule, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the NH proton and the carbonyl carbon, as well as the N-CH₂ carbon of the ethyl group. The protons of the benzylic CH₂ group should show a correlation to the carbonyl carbon. The protons of the Ar-CH₂ group would correlate with the carbons of the 4-bromophenyl ring, confirming the attachment of the ethyl chain to the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry would be employed to determine the molecular weight and confirm the elemental composition of this compound. The expected monoisotopic mass would be approximately 349.05 g/mol for the [M]+ ion, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₆BrNO₂). Analysis of the fragmentation pattern would likely show characteristic losses, such as the loss of the benzyl group or the cleavage of the carbamate bond, providing further structural confirmation.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds. For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching of the carbamate group around 1690-1710 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching of the carbamate would likely be found in the 1220-1250 cm⁻¹ region, and the C-O stretching of the ester group would appear around 1040-1090 cm⁻¹. The presence of the C-Br bond would be indicated by a weak absorption in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretching | 3300-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=O (carbamate) | Stretching | 1690-1710 |
| C-N (carbamate) | Stretching | 1220-1250 |
| C-O (ester) | Stretching | 1040-1090 |
X-ray Diffraction Studies for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the packing arrangement within the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, which can significantly influence the physical properties of the compound.
Based on a thorough review of available scientific literature, there is no specific published research detailing the High-Performance Liquid Chromatography (HPLC) analysis for the compound This compound . While studies exist for structurally related compounds, such as other bromophenolic compounds or different carbamate derivatives, the explicit methodology and research findings for the quantitative analysis and purity assessment of this compound via HPLC are not documented in the accessible research.
Therefore, the generation of an article with the specified detailed sections and data tables on the HPLC characterization of this particular compound is not possible at this time. The creation of scientifically accurate content, including data tables with specific parameters like retention times, mobile phases, and detailed research findings, requires citable, peer-reviewed data which is currently unavailable for this specific molecule.
For context, research on related compounds offers general approaches that could theoretically be adapted. For instance, a validated HPLC method for bromophenolic compounds isolated from red algae utilized a C8 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing 0.05% trifluoroacetic acid, with detection at 210 nm. Another study focused on quantifying an impurity, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, in Brompheniramine Maleate using a C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer.
However, these methods are not directly applicable to this compound, and their parameters cannot be reported as specific findings for this compound without direct experimental evidence. The development and validation of an HPLC method are highly specific to the analyte's chemical properties.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data, the requested article cannot be produced.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution, molecular geometry, and vibrational modes.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In studies of similar carbamate (B1207046) structures, such as ethyl (4-bromophenyl) carbamate, DFT methods, particularly with the B3LYP functional, have been employed to calculate key electronic descriptors. scirp.org These calculations provide insights into the reactivity and intermolecular interactions of the molecule.
For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. While specific values for 2-(4-Bromophenyl)ethyl benzylcarbamate are not published, calculations on analogous carbamates suggest that the presence of the aromatic rings and the carbamate linkage significantly influences these frontier orbitals.
Atomic charges, which describe the electron distribution within the molecule, can also be calculated using DFT. The ChelpG scheme is one such method used to derive atomic charges from the electrostatic potential. scirp.org Studies on related carbamates have shown that the DFT/B3LYP level of theory provides reliable atomic charge distributions. scirp.org
Table 1: Representative Electronic Properties Calculated for a Model Carbamate using DFT
| Property | Calculated Value |
| HOMO Energy | -0.2548 Hartrees |
| LUMO Energy | -0.0251 Hartrees |
| HOMO-LUMO Gap | 0.2297 Hartrees |
| Dipole Moment | 0.1148 Debye |
| Total Energy | -8.7078 Hartrees |
Note: The data in this table is based on calculations performed on a related carbamate, ethyl (4-bromophenyl) carbamate, using the B3LYP/6-311+G(d,p) level of theory and serves as an illustrative example. researchgate.net
Prediction and Analysis of Vibrational Frequencies
The vibrational frequencies of a molecule correspond to the various modes of atomic motion, such as stretching, bending, and twisting of chemical bonds. These frequencies can be calculated computationally and compared with experimental infrared (IR) and Raman spectra to validate the theoretical model and aid in the interpretation of experimental data.
For a series of carbamates, vibrational frequencies have been computed using various methods, including HF and DFT with different functionals and basis sets. scirp.orgscirp.org A comparative analysis revealed that the Hartree-Fock method (HF/6-31+G(d)) provided the best agreement between calculated and experimental vibrational frequencies for this class of compounds. scirp.orgresearchgate.netscirp.org This level of theory would likely provide an accurate prediction of the IR spectrum of this compound, allowing for the assignment of key vibrational bands associated with functional groups like the C=O stretch of the carbamate, N-H bending, and aromatic C-H vibrations.
Table 2: Comparison of Theoretical Methods for Vibrational Frequency Prediction in Carbamates
| Theoretical Method | Basis Set | Mean Error (cm⁻¹) |
| HF | 6-31+G(d) | Lower Error |
| B3LYP | 6-311+G(d,p) | Higher Error |
Note: This table summarizes findings from studies on related carbamates, indicating that the HF/6-31+G(d) method is more accurate for predicting vibrational frequencies in this compound class. scirp.orgscirp.org
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanical methods provide a detailed electronic description, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally more feasible approach to study the conformational landscape and dynamic behavior of molecules like this compound.
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization and conformational searching, identifying stable conformers and their relative energies.
MD simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's dynamic evolution over time. frontiersin.org This can reveal information about conformational flexibility, intramolecular hydrogen bonding, and how the molecule interacts with its environment, such as a solvent. Although specific MD simulations for this compound have not been reported, this methodology would be invaluable for understanding its behavior in different media.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
QSAR studies are a key component of computational drug design and toxicology, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov
Ligand-Based QSAR Approaches
In the absence of a known 3D structure of the biological target, ligand-based QSAR methods can be employed. These approaches use a set of molecules with known activities to build a predictive model based on their structural and physicochemical properties (descriptors). For a compound like this compound, a ligand-based QSAR study would involve:
Dataset Selection: Compiling a dataset of structurally similar carbamates with measured biological activity (e.g., enzyme inhibition, cytotoxicity).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the QSAR model to ensure its statistical significance and predictive power.
While a specific QSAR model for this compound is not available, studies on other carbamates have successfully used QSAR to predict properties like toxicity. researchgate.netscirp.org For example, a QSAR model was developed to predict the LD50 of a series of compounds, including carbamate derivatives. researchgate.netscirp.org
Table 3: Illustrative Data for a Hypothetical Ligand-Based QSAR Study
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
| Compound A | 300.2 | 3.5 | 45.6 | 10.2 |
| Compound B | 320.3 | 3.8 | 48.2 | 8.5 |
| Compound C | 295.1 | 3.2 | 42.1 | 15.8 |
| This compound | 348.2 | Calculated | Calculated | Predicted |
Note: This table is a hypothetical representation of the type of data used in a ligand-based QSAR study. The values for the target compound would be calculated and its activity predicted by the developed model.
Receptor-Dependent QSAR Strategies
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, providing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Receptor-dependent QSAR, also known as 3D-QSAR, extends this paradigm by incorporating information about the three-dimensional structure of the target receptor. This approach offers a more detailed and mechanistically relevant understanding of ligand-receptor interactions compared to receptor-independent methods.
For a compound like this compound, a receptor-dependent QSAR study would commence with the identification of a relevant biological target. While specific targets for this compound are not extensively documented in publicly available literature, related carbamate compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The mechanism of action for some carbamates as ixodicides, for instance, involves the inhibition of AChE. scirp.org
The general workflow for a receptor-dependent QSAR study on this compound and its analogs would involve:
Selection of a Compound Series: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Target Preparation: The 3D structure of the target receptor, obtained through X-ray crystallography or homology modeling, would be prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.
Molecular Docking: The series of compounds, including this compound, would be docked into the active site of the receptor to determine their preferred binding conformations.
Generation of Descriptors: Based on the docked conformations, various 3D descriptors would be calculated. These can include steric and electrostatic fields (as in Comparative Molecular Field Analysis - CoMFA) or descriptors based on molecular interaction fields (MIFs).
Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build a mathematical model correlating the descriptors with the biological activities. The predictive power of the model would be rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (r²_pred).
A study on a series of benzene-based carbamates targeting cholinesterases provides a relevant example of the statistical parameters that are typically reported in such an analysis. nih.gov
| Parameter | Value | Meaning |
|---|---|---|
| q² | 0.889 | Coefficient of determination by “leave-one-out” validation, indicating good internal predictive ability. |
| r² | 0.903 | Coefficient of determination, indicating a good fit of the model to the training set data. |
| F | 171 | Fisher function value, indicating the statistical significance of the model. |
| S | 0.0936 | Sample standard deviation of residuals, indicating the magnitude of the error in the model's predictions. |
The resulting 3D-QSAR model, often visualized as contour maps, would highlight regions in the receptor's binding site where steric bulk, positive or negative electrostatic potential of the ligand would enhance or diminish its biological activity. This information would be invaluable for the rational design of novel derivatives of this compound with improved potency.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand, such as this compound, within the active site of a target receptor.
A molecular docking study of this compound would require a high-resolution 3D structure of the target protein. The docking process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity.
The analysis of the resulting docking poses provides insights into the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H group in the carbamate moiety) and acceptors (like carbonyl oxygens or nitrogen atoms in the protein's side chains).
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (e.g., the phenyl and benzyl (B1604629) groups) and hydrophobic residues in the binding pocket.
Halogen Bonds: The bromine atom on the phenyl ring of this compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
π-π Stacking: Aromatic rings, such as the phenyl and benzyl groups, can engage in π-π stacking interactions with aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan).
For instance, in a study of novel benzene-based carbamates as cholinesterase inhibitors, molecular docking was used to elucidate the binding modes of the most active compounds. nih.gov The analysis revealed key interactions with specific amino acid residues in the active site of the enzyme. While specific data for this compound is not available, a hypothetical interaction profile can be surmised based on its structure.
| Structural Feature of Ligand | Potential Interaction Type | Potential Interacting Residues in a Target |
|---|---|---|
| Benzyl Ring | π-π Stacking, Hydrophobic | Aromatic (e.g., Trp, Tyr, Phe) or Aliphatic (e.g., Leu, Val) |
| Carbamate N-H | Hydrogen Bond Donor | Residues with Oxygen/Nitrogen (e.g., Asp, Glu, Gln, Asn) |
| Carbamate C=O | Hydrogen Bond Acceptor | Residues with N-H or O-H (e.g., Ser, Thr, Asn, Gln) |
| 4-Bromophenyl Ring | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls), Hydrophobic pockets |
The insights gained from molecular docking are crucial for understanding the molecular basis of a compound's activity and for guiding structure-based drug design efforts.
Pharmacophore Modeling for Biological Activity Prediction
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response. nih.gov Pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with potential biological activity.
Pharmacophore models can be generated using two main approaches:
Ligand-based: This method is employed when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are essential for their activity.
Structure-based: When the 3D structure of the ligand-receptor complex is available, the pharmacophore model is derived from the key interactions observed between the ligand and the receptor.
For this compound, a pharmacophore model could be developed using either approach, depending on the availability of data. A typical pharmacophore model for this compound would likely include features such as:
Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the carbamate group.
Hydrogen Bond Donor (HBD): Corresponding to the N-H group of the carbamate.
Aromatic Ring (AR): Representing the phenyl and/or benzyl moieties.
Hydrophobic Feature (HY): Highlighting the nonpolar regions of the molecule.
Halogen Bond Donor (HBD): The bromine atom could be defined as a specific feature.
The development of a pharmacophore model can be guided by probability-guided mapping procedures to identify the most relevant features for biological activity. nih.gov
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carbamate | Interaction with H-bond donor residues |
| Hydrogen Bond Donor | Amide hydrogen of the carbamate | Interaction with H-bond acceptor residues |
| Aromatic Ring | Benzyl and 4-bromophenyl groups | π-π stacking or hydrophobic interactions |
| Hydrophobic Center | Ethyl linker and aromatic rings | Binding in hydrophobic pockets |
| Halogen Bond Donor | Bromine atom | Interaction with electron-rich atoms |
Once a robust pharmacophore model is established and validated, it can be used as a filter in virtual screening campaigns to efficiently identify novel compounds from large chemical databases that possess the desired structural features for biological activity.
Investigation of Biological Activities and Molecular Targets Non Clinical
In Vitro Cellular Assays for Biological Response Profiling
Investigation of Molecular Mechanisms in Cellular Contexts
While direct studies on the molecular mechanisms of 2-(4-Bromophenyl)ethyl benzylcarbamate in cellular contexts are not extensively documented in publicly available research, the broader class of carbamates and compounds containing the 4-bromophenyl moiety have been subjects of investigation, offering insights into potential pathways.
For closely related analogs like ethyl-4-bromophenyl carbamate (B1207046) , research in the context of its antiparasitic activity has pointed towards the induction of apoptosis. Studies have observed ultrastructural alterations in the oocytes of ticks exposed to this compound, including chromatin clumping, nucleolus fragmentation, and the presence of autophagic vacuoles and myelinic bodies associated with degenerated organelles. nih.gov This suggests that at a cellular level, the compound may interfere with fundamental processes of cell survival and proliferation, leading to programmed cell death. Further investigations using TUNEL assays have confirmed the induction of apoptotic processes in the cells of tick ovaries and have also shown apoptosis in intestinal and salivary gland cells. nih.gov
In the realm of anticancer research, various derivatives containing the 4-bromophenyl group have been synthesized and evaluated. These compounds often exert their effects through the induction of apoptosis mediated by reactive oxygen species (ROS). nih.gov For instance, certain bromophenol hybrids have been designed to target the ROS-mediated apoptotic pathway in cancer cells. nih.gov Similarly, other studies on brominated coelenteramines have highlighted the essential role of the 4-bromophenyl moiety for their cytotoxic potential against cancer cell lines. nih.gov The mechanisms often involve cell cycle arrest at different phases and the initiation of apoptosis. mdpi.comnih.gov
Therefore, it is plausible that This compound could exhibit biological activity through similar molecular mechanisms, potentially including the induction of apoptosis and interference with cell cycle progression. However, without direct experimental evidence, these remain hypothetical pathways based on the activities of structurally related compounds.
Exploration of Biological Activity in Preclinical Models (Excluding Clinical Studies)
The preclinical biological activity of This compound has not been specifically detailed in available scientific literature. However, research on closely related carbamate analogs provides a strong basis for its potential activities.
Antiparasitic Activity Research (e.g., Ixodicidal Context for Carbamate Analogs)
Significant research has been conducted on the ixodicidal (tick-killing) properties of carbamate analogs, particularly ethyl-4-bromophenyl carbamate , which shares a core structural motif with This compound .
Studies have demonstrated that ethyl-4-bromophenyl carbamate is effective against different life stages of the cattle tick, Rhipicephalus microplus, including strains resistant to conventional ixodicides. nih.gov The compound acts as a lethal agent when applied to larval stages and as a growth regulator when used on nymphs and adults. nih.gov
The primary mechanisms underlying its antiparasitic action include:
Inhibition of Oogenesis and Embryogenesis: The compound has been shown to inhibit the maturation of oocytes and negatively affect embryonic development. nih.gov Treated female ticks lay fewer eggs, and the viability of these eggs is significantly reduced, with a high percentage failing to hatch. nih.govnih.gov
Induction of Apoptosis: As mentioned previously, ethyl-4-bromophenyl carbamate induces apoptosis in various tick cells, including those in the ovaries, intestine, and salivary glands. nih.gov This programmed cell death disrupts essential physiological functions necessary for the tick's survival and reproduction.
Alteration of Vitellogenesis: The compound interferes with vitellogenesis, the process of yolk protein formation, which is crucial for egg development. nih.gov
These findings suggest that This compound , due to its structural similarity, could possess comparable antiparasitic, and specifically ixodicidal, properties.
**Interactive Table: Ixodicidal Effects of Ethyl-4-bromophenyl carbamate on *Rhipicephalus microplus***
| Life Stage Treated | Primary Effect | Observed Outcomes | Reference |
|---|---|---|---|
| Larvae | Ixodicidal (Lethal) | Inhibition of development to engorged females | nih.gov |
| Nymphs | Growth Regulator | Reduced development to engorged females | nih.gov |
| Adults | Growth Regulator | Inhibition of egg-laying and egg-hatching | nih.govnih.gov |
Anticancer Activity Profiling of Carbamate Derivatives
While there is no specific anticancer activity profile for This compound in the current literature, the broader family of carbamate derivatives and compounds featuring the 4-bromophenyl moiety have been extensively investigated as potential anticancer agents.
Carbamate derivatives of the natural product melampomagnolide B have demonstrated potent anticancer activity against a variety of human cancer cell lines, with some analogs showing greater potency than the parent compound. nih.gov This indicates that the carbamate group can be a valuable addition in the design of novel anticancer drugs. nih.gov
The 4-bromophenyl group is also a common feature in molecules with demonstrated anticancer properties. For example, novel bromophenol hybrids have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. nih.gov Other research has identified the 4-bromophenyl moiety as being essential for the anticancer activity of certain brominated coelenteramines. nih.gov Furthermore, various synthetic compounds incorporating a bromophenyl group have exhibited significant growth inhibition against multiple cancer cell lines, often by inducing cell cycle arrest and apoptosis. mdpi.commdpi.com
Interactive Table: Anticancer Activity of Related Compound Classes
| Compound Class | Example Compound/Derivative | Proposed Mechanism of Action | Target Cancer Cell Lines | Reference |
|---|---|---|---|---|
| Carbamate Derivatives | Melampomagnolide B carbamate analogs | Not specified, but potent growth inhibition observed | Leukemia, Melanoma, Breast, Lung, Renal | nih.gov |
| Bromophenol Hybrids | (E)-3-(3-Bromo-5-methoxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | ROS-mediated apoptosis | Various cancer cell lines | nih.gov |
| Brominated Coelenteramines | Clm-1 (contains 4-bromophenyl moiety) | Cytotoxicity linked to the 4-bromophenyl group | Prostate and Breast Cancer | nih.gov |
| Triazole Analogs | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin inhibition, induction of apoptosis | CNS, Renal, Leukemia, Ovarian | mdpi.com |
These studies collectively suggest that This compound is a candidate for future anticancer research, with potential mechanisms involving the induction of apoptosis and cell cycle disruption.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Design and Synthesis of Analogs for SAR Exploration
To systematically investigate the SAR of 2-(4-Bromophenyl)ethyl benzylcarbamate , a medicinal chemist would typically design and synthesize a library of analogs. This process involves modifying specific parts of the molecule to understand their importance for biological activity. For this compound, analog design would likely focus on three main areas:
The Phenyl Ring: Analogs would be synthesized with the bromo substituent at the ortho and meta positions to probe the impact of its location. Furthermore, the bromo group could be replaced with other halogens (fluoro, chloro, iodo) or with electron-donating or electron-withdrawing groups of varying sizes to explore electronic and steric effects.
The Benzyl (B1604629) Group: The benzyl portion of the carbamate (B1207046) could be substituted with various groups on its phenyl ring. Additionally, it could be replaced with other alkyl or aryl groups to determine the optimal size and electronic nature of this part of the molecule.
The Carbamate Linker: The length of the ethyl linker could be varied (e.g., methylene (B1212753), propylene) to assess the optimal distance between the phenyl and benzylcarbamate moieties. The carbamate itself could be modified, for instance, by N-alkylation.
The synthesis of such carbamate derivatives can be achieved through several established chemical routes. A common method involves the reaction of an appropriate alcohol with an isocyanate, or the reaction of an amine with a chloroformate. For example, the synthesis of related ethyl carbamates has been achieved by reacting an amine with ethyl chloroformate in the presence of a base.
Identification of Key Structural Motifs for Biological Activity
Based on studies of related compounds, several structural motifs within This compound can be identified as potentially crucial for biological activity:
The Carbamate Group: The carbamate functional group is a well-known pharmacophore present in numerous approved drugs. It can act as a hydrogen bond donor (N-H) and acceptor (C=O), enabling interactions with biological targets such as enzymes and receptors. In some cases, the carbamate can act as a leaving group in enzymatic reactions.
The 4-Bromophenyl Moiety: The presence of a halogen, particularly bromine, on a phenyl ring is a common feature in many biologically active compounds. The bromine atom is lipophilic and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Studies on related benzimidazole-thioquinoline derivatives have shown that a 4-bromobenzyl substitution resulted in the most potent α-glucosidase inhibitor in the series, suggesting the favorability of this motif.
The Benzyl Group: The benzyl group provides a significant hydrophobic region that can engage in van der Waals interactions and pi-stacking with aromatic residues in a protein's binding pocket.
Analysis of Steric and Electronic Effects on Potency and Selectivity
The potency and selectivity of This compound against a potential biological target would be highly influenced by steric and electronic factors.
Steric Effects: The size and shape of the substituents on both the phenyl and benzyl rings are critical. For instance, bulky substituents at the ortho positions of either ring could introduce steric hindrance, potentially preventing the molecule from fitting into a binding site and thus reducing its potency. The length of the ethyl linker also plays a steric role in defining the spatial relationship between the two aromatic rings.
Electronic Effects: The electronic nature of the substituents can significantly impact binding interactions. The bromine atom on the phenyl ring is an electron-withdrawing group, which influences the electron density of the ring and its ability to participate in electrostatic or pi-pi interactions. Modifying the substituents on the benzyl ring would similarly alter the electronic properties of that part of the molecule, affecting its interaction with the target.
Correlation of Computational Descriptors with Experimental Biological Data
In the absence of direct experimental data for a full series of analogs, computational methods are invaluable for predicting the properties of This compound . For the related compound, ethyl (4-bromophenyl) carbamate, computational studies have been used to calculate various molecular descriptors. These descriptors can then be correlated with any available experimental biological data to build a quantitative structure-activity relationship (QSAR) model.
| Computational Descriptor | Potential Impact on Biological Activity |
| Molecular Lipophilicity (LogP) | Influences membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight | Affects solubility and transport properties. |
| Hydrogen Bond Donors/Acceptors | Determines the potential for specific interactions with a biological target. |
| Polar Surface Area (PSA) | Correlates with cell penetration and oral bioavailability. |
| Dipole Moment | Influences long-range electrostatic interactions with a target. |
A QSAR model for a series of analogs of This compound would allow for the prediction of the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Impact of Substituent Modifications on Molecular Interactions
Modifying the substituents on the core structure of This compound would directly impact its molecular interactions with a biological target.
| Modification | Potential Impact on Molecular Interactions |
| Varying the halogen on the phenyl ring | Would alter the strength of potential halogen bonds and the overall lipophilicity of the molecule. |
| Introducing substituents on the benzyl ring | Could introduce new hydrogen bonding opportunities or create steric clashes within a binding site. |
| Altering the ethyl linker length | Would change the distance and relative orientation of the phenyl and benzyl moieties, affecting how they fit into a binding pocket. |
| N-methylation of the carbamate | Would remove a hydrogen bond donor, which could either increase or decrease binding affinity depending on the specific interactions with the target. |
Preclinical Pharmacodynamics Pd Research
In Vitro Pharmacodynamic Characterization
There is currently no specific in vitro pharmacodynamic data available in the public domain for 2-(4-Bromophenyl)ethyl benzylcarbamate. Scientific studies detailing the effects of this compound on isolated proteins, cells, or tissues have not been identified. While research exists on other carbamate (B1207046) derivatives, some containing a bromophenyl moiety, the distinct pharmacological profile of this compound remains uncharacterized. For instance, a study on a related but structurally different compound, ethyl (4-bromophenyl) carbamate (LQM 919), investigated its effects and found it did not act on the acetylcholinesterase (AChE) enzyme scirp.org. However, these findings cannot be extrapolated to this compound.
Target Engagement Studies in Biological Models (Non-Human)
No studies reporting on the target engagement of this compound in non-human biological models have been found. Consequently, there is no information regarding the compound's ability to interact with its putative target(s) in a living organism. Such studies would be essential to demonstrate the compound's potential for therapeutic efficacy.
Development of Preclinical Pharmacodynamic Biomarkers
In the absence of any defined in vitro or in vivo pharmacodynamic activity, the development of preclinical pharmacodynamic biomarkers for this compound has not been undertaken. The identification of such biomarkers would depend on a foundational understanding of the compound's mechanism of action and its effects in biological systems.
Preclinical Pharmacokinetics Pk Research in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species
ADME studies are crucial for characterizing how a substance moves through and is processed by an organism. This includes understanding its metabolic stability, how it binds to proteins in the blood, and the pathways through which it is eliminated from the body.
No specific data from in vitro metabolic stability assessments of 2-(4-Bromophenyl)ethyl benzylcarbamate using liver microsomes or hepatocytes were found in the public domain.
In typical preclinical research, in vitro metabolic stability is evaluated using liver microsomes or hepatocytes from various species, including humans, to predict how quickly the compound will be metabolized in the body. nih.govbioivt.com These assays measure the rate of disappearance of the parent compound over time, providing key parameters like intrinsic clearance and half-life. nih.govnih.gov For instance, a study on a different compound, 25B-NBF, demonstrated that it was extensively metabolized in human hepatocytes, with only 16.6% of the initial compound remaining after a 3-hour incubation. mdpi.com Such data, while unavailable for this compound, is vital for predicting its hepatic clearance and potential for drug-drug interactions. nih.govmdpi.com
Table 1: Illustrative Data for In Vitro Metabolic Stability in Liver Microsomes (Hypothetical)
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
This table is for illustrative purposes only, as no specific data for this compound has been reported.
No published studies on the plasma protein binding characteristics of this compound were identified.
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. nih.govscielo.org.mx High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. nih.gov Typically, the percentage of a compound bound to plasma proteins is determined through in vitro experiments. This information is critical for interpreting pharmacokinetic and pharmacodynamic data.
Table 2: Illustrative Data for Plasma Protein Binding (Hypothetical)
| Species | Protein Bound (%) |
|---|---|
| Mouse | Data not available |
| Rat | Data not available |
| Dog | Data not available |
This table is for illustrative purposes only, as no specific data for this compound has been reported.
There is no available information regarding the excretion pathways of this compound.
In Vivo Pharmacokinetic Profiling in Relevant Animal Models
In vivo studies in animal models provide a more comprehensive understanding of a compound's pharmacokinetics in a whole-organism setting, offering insights into its bioavailability and how it distributes into various tissues.
No data from in vivo bioavailability studies of this compound in any animal model are publicly available.
Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose that reaches the systemic circulation unchanged. It is a critical determinant of a drug's oral efficacy. Low bioavailability can be a result of poor absorption or extensive first-pass metabolism in the liver. nih.gov
Table 3: Illustrative Data for In Vivo Pharmacokinetics (Hypothetical)
| Species | Bioavailability (%) |
|---|---|
| Rat | Data not available |
This table is for illustrative purposes only, as no specific data for this compound has been reported.
No studies detailing the tissue distribution of this compound have been published.
Tissue distribution studies are performed to understand where a compound goes in the body after administration. This information is crucial for identifying target tissues and assessing potential off-target accumulation that could lead to toxicity.
Metabolite Identification and Characterization in Preclinical Samples
Research into the metabolic fate of xenobiotics is a cornerstone of preclinical pharmacokinetics, providing critical insights into their biotransformation and elimination. While direct metabolic studies on this compound in animal models are not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies of structurally related compounds. The primary metabolic transformations anticipated for this compound include hydrolysis of the carbamate (B1207046) linkage, oxidation of the aromatic rings and the ethyl bridge, and subsequent conjugation reactions.
The principal site of metabolism for many carbamate-containing compounds is the liver, where a variety of enzymes, including esterases and cytochrome P450 (CYP) isoenzymes, facilitate their biotransformation. nih.gov Carbamate hydrolysis is a common metabolic pathway, often mediated by esterases, leading to the cleavage of the carbamate bond. nih.govnih.gov This process would break down this compound into its constituent alcohol and amine fragments.
In addition to hydrolysis, oxidative metabolism by CYP enzymes is expected to play a significant role. For aromatic moieties such as the 4-bromophenyl and benzyl (B1604629) groups, hydroxylation is a common metabolic route. The resulting hydroxylated metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body. nih.gov The ethyl linker is also a potential site for hydroxylation.
Based on the metabolic pathways of analogous structures, the following table outlines the potential metabolites of this compound.
Table 1: Potential Metabolites of this compound in Preclinical Models
| Metabolite Name | Metabolic Pathway | Potential Biological Significance |
| 2-(4-Bromophenyl)ethanol (B1265510) | Carbamate Hydrolysis | Formation of an alcohol metabolite that can undergo further oxidation or conjugation. |
| Benzylamine (B48309) | Carbamate Hydrolysis | Formation of a primary amine that can be further metabolized. |
| 4-Bromobenzoic acid | Oxidation | A potential oxidation product of the 4-bromophenyl moiety. |
| Hippuric acid | Conjugation | A potential conjugation product of benzoic acid, a downstream metabolite of the benzyl group. |
| Hydroxylated derivatives | Oxidation (CYP-mediated) | Introduction of hydroxyl groups on the aromatic rings or the ethyl linker, increasing water solubility. |
| Glucuronide conjugates | Glucuronidation (Phase II) | Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion. |
| Sulfate (B86663) conjugates | Sulfation (Phase II) | Conjugation of hydroxylated metabolites with sulfate to facilitate excretion. |
The characterization of these potential metabolites in preclinical samples would typically involve the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the separation, detection, and structural elucidation of metabolites in biological matrices such as plasma, urine, and feces. Nuclear magnetic resonance (NMR) spectroscopy can also be employed for the definitive structural confirmation of isolated metabolites.
Table 2: Analytical Techniques for Metabolite Characterization
| Technique | Application in Metabolite Identification |
| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound from its metabolites in biological samples. |
| Mass Spectrometry (MS) | Detection and determination of the molecular weight of metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of metabolite ions to provide structural information for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the unambiguous identification of metabolites. |
It is important to emphasize that the metabolites listed are hypothetical and based on the known metabolic pathways of structurally similar compounds. Definitive identification and characterization of the metabolites of this compound would require dedicated in vivo and in vitro metabolism studies in relevant preclinical animal models.
Future Directions and Advanced Research Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of carbamates has evolved significantly from classical methods that often relied on hazardous reagents like phosgene. pharmalex.compluto.bio Modern organic synthesis is focused on developing greener, more efficient, and highly versatile catalytic methods.
One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 building block. pharmalex.comnashbio.com This strategy is environmentally friendly and allows for the direct synthesis of carbamates from amines, CO₂, and alkyl halides or other electrophiles. nashbio.com Continuous flow synthesis represents another major advancement, offering faster reaction times, improved safety, and easier scalability compared to traditional batch reactions. nashbio.commdpi.com A continuous-flow method has been developed that synthesizes carbamates from amines, alkyl halides, and CO₂ in as little as 50 minutes with good to excellent yields, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. nashbio.commdpi.com
Catalysis is at the heart of modern carbamate (B1207046) synthesis. Rhodium-catalyzed oxidative carbonylation allows for the three-component reaction of amines, alcohols, and carbon monoxide under mild conditions. nih.gov Furthermore, the use of ionic liquids as catalysts in the reaction of amines with dimethyl carbonate has demonstrated high selectivity for carbamate formation. pharmalex.com Other innovative methods include palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of alcohols and the use of indium triflate to catalyze carbamate synthesis from alcohols and urea. frontlinegenomics.com
| Synthetic Strategy | Key Features & Reagents | Potential Advantages |
| CO₂ Utilization | Direct use of CO₂ with amines and alkyl halides. | Green chemistry, uses abundant feedstock. pharmalex.comnashbio.com |
| Continuous Flow Synthesis | Employs microreactors for continuous production. | Rapid reaction times, enhanced safety, scalability. nashbio.commdpi.com |
| Oxidative Carbonylation | Rhodium-catalyzed reaction of amines, alcohols, and CO. | Mild conditions, good functional group tolerance. nih.gov |
| Ionic Liquid Catalysis | Imidazolium-based ionic liquids with dimethyl carbonate. | High selectivity, good to excellent yields. pharmalex.com |
| Palladium-Catalyzed Cross-Coupling | Aryl chlorides, sodium cyanate, and alcohols. | Direct access to aryl carbamates. frontlinegenomics.com |
| Lossen Rearrangement | N-methylimidazole (NMI) accelerated one-pot synthesis. | Mild conditions, minimizes dimer formation. frontlinegenomics.com |
These novel methodologies provide a robust toolkit for synthesizing diverse libraries of carbamate derivatives, including complex structures like 2-(4-Bromophenyl)ethyl benzylcarbamate, enabling further exploration of their structure-activity relationships.
Application of Advanced Computational Approaches for Drug Discovery
Computational drug design has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. For carbamate scaffolds, these approaches are used to predict binding affinities, elucidate mechanisms of action, and design novel inhibitors with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. nashbio.comfrontlinegenomics.com For carbamate-based inhibitors of acetylcholinesterase (AChE), 2D-QSAR models have been successfully developed to guide the design of new, more potent analogues. nashbio.comfrontlinegenomics.com These models identify key molecular descriptors, such as electronic properties and molecular shape, that influence inhibitory activity. frontlinegenomics.com
Molecular docking is another powerful tool that predicts the preferred orientation of a ligand when bound to a target protein. pharmalex.comfrontlinegenomics.com This method has been extensively used to study the interaction of carbamate inhibitors with the active sites of enzymes like AChE and butyrylcholinesterase (BChE). frontlinegenomics.com Docking studies can reveal crucial hydrogen bonds and hydrophobic interactions, providing a rational basis for structural modifications to enhance binding. For instance, docking has been used to design resveratrol-based carbamates as selective BChE inhibitors. pluto.bio
Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, simulating the movements of atoms and molecules over time. frontlinegenomics.com MD simulations are used to assess the stability of binding poses predicted by molecular docking and to understand the conformational changes that occur upon ligand binding. For newly designed carbamate-based AChE inhibitors, MD simulations have confirmed the stability of the ligand-protein complexes over time. nashbio.comfrontlinegenomics.com
| Computational Method | Application in Carbamate Research | Key Insights Provided |
| QSAR | Designing potent AChE inhibitors. nashbio.comfrontlinegenomics.com | Identifies structural features critical for biological activity. frontlinegenomics.comnygen.io |
| Molecular Docking | Predicting binding modes of carbamates to cholinesterases and other targets. pharmalex.comfrontlinegenomics.com | Elucidates key binding interactions (H-bonds, hydrophobic contacts). pharmalex.com |
| Molecular Dynamics | Assessing the stability of carbamate-inhibitor complexes. frontlinegenomics.com | Provides dynamic understanding of ligand-protein stability and flexibility. frontlinegenomics.com |
| Generative AI Models | Accelerated discovery of novel carbamate inhibitors. nih.gov | Proposes novel chemical structures with desired properties. nih.gov |
The integration of these computational methods, increasingly powered by artificial intelligence and machine learning, allows for the rapid in silico screening of vast chemical libraries and the rational design of carbamate derivatives with optimized therapeutic profiles. nih.gov
Identification of Unexplored Biological Targets for Carbamate Scaffolds
While carbamates are famously associated with the inhibition of cholinesterases in the treatment of Alzheimer's disease and myasthenia gravis, the versatility of the carbamate scaffold allows it to interact with a much broader range of biological targets. pharmalex.compluto.bionih.gov Research is actively exploring these non-traditional targets to unlock new therapeutic applications.
Recent studies have shown that certain carbamate insecticides can act as ligands for melatonin receptors (MT₁ and MT₂), which are crucial for regulating circadian rhythms. nashbio.com This finding suggests that carbamate structures could be developed as novel modulators of the circadian system, with potential applications in sleep disorders and other related conditions. nashbio.com
In the field of oncology, carbamates are found in approved anticancer drugs like mitomycin C and docetaxel. pharmalex.com Emerging research has identified tubulin and cell division cycle 5-like (CDC5L) protein as a dual target for novel pyrazolo[3,4-d]pyrimidine derivatives, indicating that complex carbamate-containing molecules can be designed to interfere with mitosis and tumor growth through multiple mechanisms. nih.gov
Furthermore, the carbamate moiety is a key structural feature in several direct-acting antiviral agents used to treat Hepatitis C Virus (HCV) . pharmalex.com Drugs like daclatasvir (B1663022) and elbasvir (B612244) contain carbamate groups and target the viral protein NS5A, inhibiting HCV replication. pharmalex.com Carbamate pesticides have also been shown to act as endocrine disruptors by interacting with steroid hormone receptors , such as the estrogen receptor. nih.gov While this highlights a potential toxicity pathway, it also suggests that the carbamate scaffold could be intentionally designed to modulate these receptors for therapeutic purposes, for example, in hormone-dependent cancers.
Design and Synthesis of Prodrugs and Targeted Delivery Systems
The carbamate linkage is exceptionally useful in the design of prodrugs—inactive precursors that are converted into active drugs within the body. nih.govnih.gov This strategy is employed to overcome limitations of parent drugs, such as poor solubility, rapid metabolism, or lack of target specificity. pharmalex.comnih.gov
Carbamate prodrugs are frequently designed to mask polar amine or hydroxyl groups, thereby increasing lipophilicity and improving passage across biological membranes. nih.gov A well-known example is gabapentin enacarbil , a carbamate prodrug of the anticonvulsant gabapentin, which was designed to enhance its oral bioavailability. nih.gov Another prominent example is capecitabine , a fluoropyrimidine carbamate that is enzymatically converted in the body to the anticancer agent 5-fluorouracil. nygen.io
The stability of the carbamate bond can be tuned to allow for release of the active drug by specific enzymes that are overexpressed in target tissues, such as tumors. This forms the basis of targeted drug delivery systems like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) . pharmalex.comfrontlinegenomics.com In these approaches, an enzyme is delivered specifically to cancer cells, which then activates a systemically administered carbamate prodrug at the tumor site, minimizing systemic toxicity. pharmalex.comfrontlinegenomics.com Enzymes like carboxypeptidases and nitroreductases are often exploited for this purpose. pharmalex.comfrontlinegenomics.com
| Prodrug Strategy | Activation Mechanism | Therapeutic Goal | Example(s) |
| Enzyme-Activated | Hydrolysis by enzymes like carboxylesterases, plasmin, or nitroreductases. pharmalex.comnygen.io | Targeted drug release in specific tissues (e.g., tumors). pharmalex.comnygen.io | Capecitabine, Doxazolidine carbamates. nygen.io |
| Bioreductive Prodrugs | Reduction of a nitro group under hypoxic conditions. | Targeting hypoxic tumor microenvironments. nih.gov | Nitroheterocyclic carbamates. frontlinegenomics.com |
| Improving Bioavailability | Masking polar functional groups to enhance absorption. nih.gov | Increased oral absorption and systemic exposure. nih.gov | Gabapentin enacarbil. nih.gov |
| ADEPT / GDEPT | Cleavage by a targeted enzyme delivered via antibody or gene vector. pharmalex.com | High local concentration of active drug at the disease site. pharmalex.com | Phenylenediamine mustard prodrugs. frontlinegenomics.com |
The design of self-immolative linkers, often incorporating a carbamate group, is a sophisticated strategy where the initial cleavage event triggers a cascade of reactions that culminates in the release of the active drug. nih.gov These advanced prodrug and delivery systems underscore the versatility of carbamate chemistry in creating more effective and safer therapeutics.
Integration of Multi-Omics Data in Preclinical Research
The field of drug discovery is being revolutionized by the integration of multi-omics data, which combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic, systems-level understanding of disease and drug action. nashbio.comnih.gov This approach is moving research beyond the traditional "one gene, one target, one disease" paradigm. pluto.bio For a chemical class as broad as carbamates, multi-omics offers powerful new avenues for preclinical research.
By integrating these diverse datasets, researchers can achieve several key objectives. Firstly, it allows for more robust target identification and validation . nashbio.comnygen.io For instance, combining transcriptomic and proteomic data can reveal entire cellular pathways that are dysregulated in a disease state, highlighting novel potential targets for carbamate-based drugs that might be missed by single-omics approaches. nashbio.com
Secondly, multi-omics is crucial for predicting drug efficacy and toxicity . Toxicogenomics, which studies how the genome responds to toxic substances, can help predict adverse effects of new carbamate compounds early in the preclinical phase. nih.gov Metabolomics, the study of small molecule metabolites, can provide direct evidence of a drug's effect on physiological and pathological processes, helping to elucidate its mechanism of action and potential off-target effects. nih.gov
Finally, multi-omics data is fundamental to the development of precision medicine . By identifying molecular signatures—combinations of genetic, proteomic, and metabolic markers—researchers can stratify patient populations into subgroups that are more likely to respond to a particular carbamate therapeutic. pluto.bionashbio.com While the direct application of multi-omics to a specific compound like this compound may not yet be documented, the framework provides a powerful strategy for any future preclinical development of this or related carbamate molecules, enabling a deeper understanding of their biological impact and paving the way for more effective and personalized therapies. nih.gov
Q & A
Q. What are the established synthetic routes for 2-(4-Bromophenyl)ethyl benzylcarbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Pathways : Common routes involve coupling 4-bromophenethylamine with benzyl chloroformate under basic conditions (e.g., using NaHCO₃ or Et₃N as a base). Alternative methods may employ carbamate-forming reagents like CDI (1,1'-carbonyldiimidazole) in anhydrous solvents (THF or DCM) .
- Optimization :
- Temperature : Maintain 0–5°C during exothermic reactions to minimize side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.5 ppm; carbamate carbonyl at ~155 ppm) .
- FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern for bromine .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and stereochemistry .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste Disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against protein targets (e.g., enzymes in inflammation pathways) using AutoDock Vina or Schrödinger Suite. Validate with binding affinity assays (SPR or ITC) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate with positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., ELISA vs. Western blot for cytokine quantification) .
- Batch Variability : Characterize purity (HPLC ≥95%) and confirm lot-to-lot consistency via NMR .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Replace the bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
- Bioisosteric Replacement : Substitute the benzylcarbamate group with urea or thiocarbamate to assess hydrogen-bonding contributions .
- In Silico SAR : Use QSAR models (e.g., CoMFA) to correlate molecular descriptors with activity data from high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
